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Compound of Interest

Compound Name: BRL-42715

Cat. No.: B1260786 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory kinetics of BRL-42715, a

potent penem β-lactamase inhibitor. The document outlines its mechanism of action,

summarizes key kinetic parameters against various β-lactamases, details the experimental

protocols used for its characterization, and provides visual representations of its inhibitory

pathway and experimental workflows.

Introduction to BRL-42715
BRL-42715, chemically known as C6-(N1-methyl-1,2,3-triazolylmethylene)penem, is a powerful

inhibitor of a wide array of bacterial β-lactamases.[1][2][3] These enzymes are a primary cause

of bacterial resistance to β-lactam antibiotics.[4] BRL-42715 demonstrates potent inhibition

against plasmid-mediated TEM, SHV, and OXA enzymes, as well as chromosomally mediated

enzymes from a variety of bacterial species including Enterobacter, Citrobacter, and

Staphylococcus aureus.[1] Its efficacy is highlighted by its ability to significantly enhance the

antibacterial activity of β-lactamase-susceptible antibiotics like amoxicillin at low

concentrations.[1][3]

Mechanism of Inhibition
BRL-42715 acts as an active-site-directed inactivator of serine β-lactamases (Classes A, C,

and D).[4][5][6] The inhibitory process involves the acylation of the active site serine residue,

which is a common mechanism for β-lactam-based inhibitors. However, a key feature of BRL-
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42715's action is the subsequent intramolecular rearrangement of the initial acyl-enzyme

complex. This rearrangement leads to the formation of a stable, cyclic β-aminoacrylate-enzyme

complex, specifically a dihydrothiazepine derivative.[4][7] This stable adduct effectively

prevents the deacylation step, leading to potent and often irreversible inhibition.

Electrospray mass spectrometry has confirmed that the inhibitor binds stoichiometrically to the

enzyme, with a mass increase corresponding to the molecular mass of BRL-42715, indicating

that no fragmentation of the penem occurs during the reaction.[8][9] In contrast to its potent

activity against serine β-lactamases, BRL-42715 is hydrolyzed by Class B metallo-β-

lactamases, which utilize a zinc ion in their active site.[5][7][10]

β-Lactamase Active Site

Active Site Serine (Ser64) Initial Acyl-Enzyme
ComplexBRL-42715

Acylation Intramolecular
Rearrangement

Stable Dihydrothiazepine
Adduct (Inactivated Enzyme)
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Mechanism of BRL-42715 Inhibition

Quantitative Inhibitory Kinetics
The potency of BRL-42715 is reflected in its rapid inactivation of various β-lactamases and its

low IC50 values.

Table 1: Second-Order Rate Constants of Inactivation
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β-Lactamase Source/Type
Second-Order Rate
Constant (μM⁻¹·s⁻¹)

Reference

Staphylococcus aureus
0.17 - 6.4 (range for various

enzymes)
[8][9]

Bacillus cereus I
0.17 - 6.4 (range for various

enzymes)
[8][9]

TEM
0.17 - 6.4 (range for various

enzymes)
[8][9]

Klebsiella pneumoniae K1
0.17 - 6.4 (range for various

enzymes)
[8][9]

Enterobacter cloacae P99
0.17 - 6.4 (range for various

enzymes)
[8][9]

Table 2: IC50 Values
β-Lactamase Source/Type IC50 (μg/mL) Reference

Broad range of β-lactamases < 0.01 [1]

Shigella flexneri UCSF-129 0.0049 [11]

Cephalosporinases < 0.004 [12]

Table 3: Stability of Inhibited Enzyme Complex
β-Lactamase Source/Type

Half-life for Regeneration
of Free Enzyme

Reference

Klebsiella pneumoniae K1 5 minutes [8][9]

Staphylococcal enzyme > 2 days [8][9]

Experimental Protocols
The characterization of BRL-42715's inhibitory kinetics involves a combination of enzymatic

assays, mass spectrometry, and structural biology techniques.
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Enzyme Kinetics Assays
Objective: To determine the rate of enzyme inactivation and the concentration of inhibitor

required for 50% inhibition (IC50).

Methodology:

Enzyme Preparation: Purified β-lactamase is prepared at a known concentration (e.g., 10

nM).

Substrate Preparation: A chromogenic β-lactam substrate, such as nitrocefin, is prepared in

a suitable buffer (e.g., phosphate buffer, pH 7.0). Substrate concentrations are typically

varied around the Michaelis constant (Km) of the enzyme.

Inhibitor Preparation: BRL-42715 is dissolved in a suitable solvent and diluted to various

concentrations.

Assay Procedure:

The enzyme is pre-incubated with different concentrations of BRL-42715 for a defined

period.

The reaction is initiated by the addition of the substrate.

The rate of hydrolysis of the substrate is monitored spectrophotometrically by measuring

the change in absorbance at a specific wavelength over time.

Data Analysis: The initial rates of hydrolysis are plotted against the inhibitor concentration to

determine the IC50 value. Second-order rate constants are determined by analyzing the

time-dependent inactivation of the enzyme at various inhibitor concentrations.
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Experimental Workflow for BRL-42715 Characterization

Electrospray Mass Spectrometry (ESMS)
Objective: To determine the stoichiometry of inhibitor binding and to confirm the formation of a

covalent adduct.

Methodology:

Sample Preparation: The β-lactamase is incubated with an equimolar or slight excess of

BRL-42715.
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Mass Spectrometry Analysis: The reaction mixture is introduced into an electrospray mass

spectrometer.

Data Acquisition: Mass spectra of the native enzyme and the enzyme-inhibitor complex are

acquired.

Data Analysis: The mass of the native enzyme is compared to the mass of the inhibited

enzyme. A mass increase corresponding to the molecular weight of BRL-42715 confirms the

formation of a 1:1 covalent adduct.[8][9]

X-ray Crystallography
Objective: To determine the three-dimensional structure of the BRL-42715-enzyme complex to

visualize the binding mode and the conformation of the inactivated enzyme.

Methodology:

Crystallization: Crystals of the β-lactamase are grown.

Soaking or Co-crystallization: The crystals are either soaked in a solution containing BRL-
42715 or the enzyme is co-crystallized in the presence of the inhibitor.

Data Collection: X-ray diffraction data are collected from the crystals at a synchrotron source.

Structure Determination and Refinement: The diffraction data are processed to determine the

electron density map, and the atomic model of the enzyme-inhibitor complex is built and

refined.

Structural Analysis: The final structure reveals the specific interactions between BRL-42715
and the active site residues, confirming the formation of the dihydrothiazepine ring and its

orientation within the active site.[4]

Conclusion
BRL-42715 is a highly effective, mechanism-based inhibitor of a broad spectrum of serine β-

lactamases. Its potent inhibitory activity stems from the rapid acylation of the active site serine

followed by an intramolecular rearrangement to form a highly stable dihydrothiazepine adduct.

The comprehensive characterization of its inhibitory kinetics through a combination of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1260786?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1137621/
https://pubmed.ncbi.nlm.nih.gov/7980451/
https://www.benchchem.com/product/b1260786?utm_src=pdf-body
https://www.benchchem.com/product/b1260786?utm_src=pdf-body
https://www.benchchem.com/product/b1260786?utm_src=pdf-body
https://www.benchchem.com/product/b1260786?utm_src=pdf-body
https://orbi.uliege.be/bitstream/2268/78083/1/Michaux_2005.pdf
https://www.benchchem.com/product/b1260786?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1260786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


enzymatic assays, mass spectrometry, and X-ray crystallography provides a detailed

understanding of its mechanism of action, which is crucial for the development of novel

strategies to combat antibiotic resistance. The low IC50 values and the long half-life of the

inhibited complex underscore its potential as a component of combination therapies with β-

lactam antibiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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